molecular formula C18H20N4OS B2500238 N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-4-(thiophen-2-yl)benzamide CAS No. 2034561-20-9

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-4-(thiophen-2-yl)benzamide

Cat. No.: B2500238
CAS No.: 2034561-20-9
M. Wt: 340.45
InChI Key: JXDDXPIKPKWHPR-UHFFFAOYSA-N
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Description

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-4-(thiophen-2-yl)benzamide is a synthetic chemical compound designed for advanced pharmacological and biochemical research. This molecule integrates a benzamide core with key heterocyclic motifs, including a 1,2,3-triazole and a thiophene ring, which are prevalent in the development of bioactive substances . The structural features of this compound suggest potential for diverse research applications. The 1,2,3-triazole group is a stable linker often employed in medicinal chemistry for its ability to participate in hydrogen bonding and dipole-dipole interactions, potentially mimicking the amide bond while offering superior metabolic stability . This makes the compound a valuable candidate for investigating protein-ligand interactions. The inclusion of the thiophene ring, a privileged scaffold in agrochemical and pharmaceutical research, further enhances its research utility. Thiophene-containing compounds have demonstrated significant fungicidal activity, indicating that this compound could serve as a key intermediate in the development of novel crop protection agents . Furthermore, structurally related benzamide-triazole hybrids have been identified as potent inhibitors of biological targets such as the Epidermal Growth Factor Receptor (EGFR) in oncology research and as modulators of neurological receptors . Researchers can leverage this compound as a core scaffold for structure-activity relationship (SAR) studies or as a building block in the synthesis of more complex molecular architectures for high-throughput screening. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations regarding the handling, storage, and use of this chemical.

Properties

IUPAC Name

N-[3-methyl-1-(triazol-2-yl)butan-2-yl]-4-thiophen-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4OS/c1-13(2)16(12-22-19-9-10-20-22)21-18(23)15-7-5-14(6-8-15)17-4-3-11-24-17/h3-11,13,16H,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXDDXPIKPKWHPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1N=CC=N1)NC(=O)C2=CC=C(C=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-4-(thiophen-2-yl)benzamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, focusing on its anticancer and antifungal properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a triazole ring, an aromatic thiophene group, and a benzamide moiety. These structural components are significant for its biological activity due to their ability to interact with various biological targets.

PropertyValue
Molecular FormulaC₁₁H₁₈N₄S
Molecular Weight250.36 g/mol
CAS Number2034254-17-4
SolubilitySoluble in DMSO and DMF

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. The compound has been evaluated against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).

Case Studies:

  • MCF-7 Cell Line : The compound demonstrated an IC₅₀ value of 15.63 µM, comparable to Tamoxifen (10.38 µM), indicating its potential as an effective anticancer agent .
  • A549 Cell Line : In vitro studies showed that the compound induced apoptosis in A549 cells through the activation of caspase pathways, suggesting a mechanism involving programmed cell death.

Antifungal Activity

The presence of the triazole ring enhances the compound's antifungal properties. Similar compounds have shown moderate to excellent efficacy against various phytopathogenic fungi.

Research Findings:
Studies have indicated that derivatives with triazole structures can inhibit fungal growth by interfering with ergosterol biosynthesis, a critical component of fungal cell membranes. This mechanism positions the compound as a candidate for developing antifungal agents.

The mechanisms through which this compound exerts its biological effects can be summarized as follows:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation and survival.
  • Apoptosis Induction : By activating apoptotic pathways, the compound leads to cell death in cancerous cells.
  • Membrane Disruption : In antifungal applications, it could disrupt fungal cell membranes by targeting ergosterol synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with three classes of analogs: triazole-linked benzamides, thiophene/thiazole-containing derivatives, and fluorinated analogs. Key differences in molecular properties, synthesis, and bioactivity are highlighted.

Structural and Functional Comparisons

Compound Key Substituents Molecular Weight (g/mol) Bioactivity Synthetic Route
N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-4-(thiophen-2-yl)benzamide (Target) Thiophen-2-yl, 2H-triazolyl, branched C4 chain ~355.4 (estimated) Not reported in evidence; inferred potential for enzyme/receptor modulation Likely via amide coupling and Huisgen cycloaddition (inferred from similar routes)
KPR-5714 (N-[(R)-3,3-difluoro-4-hydroxy-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-3-fluoro-... Difluoro-hydroxybutan, fluorophenyl-pyrazolyl, 2H-triazolyl 470.4 TRPM8 antagonist; improved overactive bladder function in preclinical models Multi-step synthesis involving fluorinated intermediates
N-((1-benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamide (10a-j) Methoxybenzothiazolyl, nitro group, benzyl-triazolyl ~500–520 (varies by substituent) Moderate antimicrobial activity (E. coli) Click chemistry (Cu-catalyzed azide-alkyne cycloaddition)
Ethyl 5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate (3) Phenylacetyl, ethyl carbamate, 1,2,4-triazolyl ~339.4 Intermediate for hydrazine derivatives; no direct bioactivity reported Nucleophilic substitution with ethyl chloroformate

Key Observations

  • Triazole Positioning: The target compound’s 2H-1,2,3-triazole (non-benzylated) differs from benzyl-substituted triazoles in , which may reduce steric hindrance and alter binding kinetics .
  • Thiophene vs. Thiazole : The thiophen-2-yl group in the target compound provides π-electron richness comparable to methoxybenzothiazole in 10a-j but lacks the hydrogen-bonding capacity of the latter’s thiazole nitrogen .
  • Fluorination Effects: KPR-5714’s fluorinated side chain enhances metabolic stability and target affinity compared to the target compound’s non-fluorinated alkyl chain, as seen in its TRPM8 antagonism .
  • Synthetic Complexity : The target compound likely requires fewer steps than KPR-5714, which involves fluorinated intermediates, but more optimization than click-derived analogs like 10a-j .

Physicochemical Properties

  • LogP and Solubility : The target compound’s LogP is estimated to be ~3.5 (similar to KPR-5714’s 3.8), but its lack of polar groups (e.g., nitro in 10a-j) may reduce aqueous solubility .
  • Polar Surface Area (PSA) : The triazole and amide groups confer a PSA of ~90 Ų, comparable to 10a-j (~100 Ų) but lower than KPR-5714 (~120 Ų due to fluorophenyl and hydroxyl groups) .

Research Findings and Data Validation

  • Structural Confirmation : Analogous compounds (e.g., 10a-j) were validated via NMR (δ 7.5–8.2 ppm for aromatic protons) and X-ray crystallography using SHELXL . The target compound’s structure would require similar validation.
  • Computational Modeling : Docking studies for 10a-j (e.g., 9c binding to α-glucosidase) highlight the importance of triazole positioning, a factor critical for the target compound’s design .

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